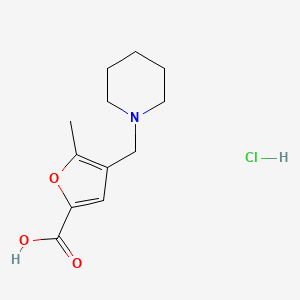

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound featuring a furan ring substituted with a methyl group at position 5 and a piperidinylmethyl group at position 4. The carboxylic acid moiety is neutralized as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. Key properties include a molecular formula of C₁₂H₁₈ClNO₃, a molecular weight of 259.73 g/mol, and a purity of ≥95% .

Properties

IUPAC Name |

5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13;/h7H,2-6,8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDICCFOYQVNVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS Number: 1185298-79-6) is a bioactive compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant data tables and research findings.

- Molecular Formula : C12H18ClNO3

- Molecular Weight : 259.74 g/mol

- CAS Number : 1185298-79-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Below are the key areas of its biological activity:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong |

| Escherichia coli | 0.0195 | Moderate |

| Bacillus subtilis | 0.0048 | Strong |

These findings suggest that the compound may exhibit similar or enhanced antibacterial effects due to its structural characteristics .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can lead to varying levels of antifungal potency.

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 16.69 - 78.23 | Moderate |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate |

The antifungal properties are particularly important for developing new therapeutic agents against resistant fungal infections .

Antiviral Activity

Emerging research also suggests potential antiviral applications for compounds similar to this compound. In vitro studies have shown that certain piperidine derivatives can inhibit viral replication, suggesting a promising avenue for further investigation.

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on various piperidine derivatives demonstrated their effectiveness against common bacterial pathogens, with MIC values indicating strong inhibition against S. aureus and E. coli .

- Fungicidal Action Analysis : Another research project focused on the antifungal activity of piperidine derivatives found that modifications in functional groups significantly affected their efficacy against C. albicans and other fungi .

- Antiviral Potential Evaluation : Recent investigations into the antiviral properties of piperidine compounds revealed promising results against influenza viruses, with some derivatives showing low micromolar EC50 values, indicating potential as antiviral agents .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : This compound has potential applications in drug design, particularly as a lead compound for developing new therapeutic agents. Its structural features may allow for interactions with biological targets, making it a candidate for further pharmacological studies.

- Neuropharmacology : The piperidine moiety suggests potential activity on neurotransmitter systems, possibly indicating applications in treating neurological disorders.

-

Biochemical Research

- Proteomics : 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is utilized in proteomics research to study protein interactions and functions. Its ability to modify proteins or act as a biochemical probe can provide insights into cellular mechanisms .

- Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes, allowing researchers to explore metabolic pathways and enzyme kinetics.

-

Synthetic Applications

- Chemical Synthesis : The compound can be employed as an intermediate in the synthesis of more complex molecules, particularly those involving furan and piperidine derivatives. This application is crucial in organic synthesis and materials science.

-

Case Study on Neuropharmacological Effects

- A study investigated the effects of compounds similar to this compound on serotonin receptors, suggesting potential anxiolytic properties. The findings indicated that modifications to the piperidine ring could enhance receptor affinity, paving the way for new therapeutic agents targeting anxiety disorders.

-

Enzyme Inhibition Research

- In a recent publication, researchers explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its potential as a lead compound for developing enzyme inhibitors that could be used in metabolic disease treatments.

Comparison with Similar Compounds

5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

This compound differs from the target molecule by an ethyl group at the furan 5-position instead of a methyl group. Key comparisons include:

Impact of Substituent Variation :

1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride

This compound (CAS 2680529-12-6) shares the same molecular formula (C₁₂H₁₈ClNO₃) as the target molecule but differs in the substitution pattern: the piperidine moiety is directly linked to the furan-2-ylmethyl group rather than the furan-4-position. This positional isomerism may influence receptor binding affinity or metabolic pathways .

Other Piperidine- and Furan-Based Hydrochlorides

- Tapentadol Hydrochloride (): A piperidine-containing analgesic with a distinct structure lacking the furan-carboxylic acid backbone.

- 4-(Diphenylmethoxy)piperidine Hydrochloride (): A piperidine derivative with diphenylmethoxy substitution, emphasizing the role of aromatic groups in modulating CNS activity. No structural or functional similarity to the target compound .

Research Findings and Implications

- Substituent Effects: Methyl groups at furan-5 (target) vs. ethyl (discontinued analog) demonstrate that even minor alkyl chain modifications significantly alter molecular weight, lipophilicity, and commercial viability .

- Positional Isomerism : The comparison with 1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride underscores the importance of substitution patterns in determining bioactivity and synthetic routes .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride?

A multi-step synthesis is typical, starting with functionalization of the furan ring. For example:

- Step 1 : Introduce the methyl group at the 5-position of the furan-2-carboxylic acid scaffold via alkylation or Friedel-Crafts acylation.

- Step 2 : Couple the piperidinylmethyl group at the 4-position using nucleophilic substitution (e.g., Mitsunobu reaction) or reductive amination.

- Step 3 : Hydrochloride salt formation via acid-base reaction in a polar solvent (e.g., ethanol/HCl). Validation of intermediates via -NMR and LC-MS is critical at each stage .

Q. How can researchers experimentally determine solubility in the absence of published data?

Use the shake-flask method :

- Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol).

- Quantify solubility via HPLC-UV with calibration curves or gravimetric analysis after solvent evaporation.

- For ionic strength effects, apply the Debye-Hückel equation to adjust solubility predictions .

Q. What spectroscopic techniques are essential for structural confirmation?

- - and -NMR : Assign signals for the furan ring (δ 6.3–7.5 ppm), piperidine protons (δ 1.4–3.1 ppm), and carboxylic acid (δ ~170 ppm).

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- IR spectroscopy : Identify carbonyl (1700–1750 cm) and ammonium chloride (2500–3000 cm) stretches .

Advanced Research Questions

Q. How can contradictory yields in piperidinylmethyl coupling be resolved?

- Variable analysis : Test temperature (0°C to reflux), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation).

- Mechanistic insight : Use DFT calculations to assess steric hindrance from the methyl group on furan, which may limit nucleophilic attack.

- Byproduct identification : Employ LC-MS/MS to detect intermediates (e.g., over-alkylated products) .

Q. What strategies mitigate variability in hydrochloride salt crystallization?

- Solvent screening : Test protic (ethanol/water) vs. aprotic (acetonitrile) systems.

- Anti-solvent addition : Gradually introduce diethyl ether to induce nucleation.

- Thermodynamic vs. kinetic control : Monitor polymorphism via X-ray powder diffraction (XRPD) .

Q. How to assess environmental hazards for disposal or lab safety?

- WGK classification : In Germany, compounds with unknown hazards default to WGK 2 (hazardous to water).

- Ecotoxicity assays : Perform Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition (OECD 201) .

Q. What computational approaches predict receptor binding for pharmacological studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors (e.g., μ-opioid receptor).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore mapping : Align furan-carboxylic acid moieties with known opioid agonists (e.g., meperidine analogs) .

Methodological Considerations Table

Key Data Gaps and Research Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.